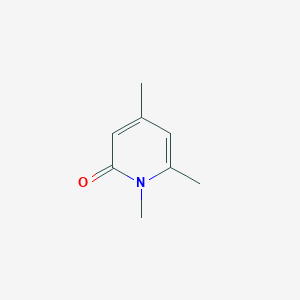

2(1H)-Pyridinone, 1,4,6-trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2(1H)-Pyridinone, 1,4,6-trimethyl- is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Pyridinone, 1,4,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 1,4,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-pyridones, including 2(1H)-pyridinone derivatives. These compounds exhibit inhibitory effects against uropathogenic Escherichia coli by targeting the chaperone-usher pathway, which is crucial for pilus assembly in bacteria. By disrupting this pathway, these compounds can render bacteria avirulent and prevent biofilm formation .

Antitumor Properties

Research has also indicated that certain derivatives of 2-pyridones possess antitumor activity. For instance, compounds derived from the 2-pyridone core have been explored for their ability to inhibit amyloid-beta peptide aggregation, which is implicated in Alzheimer’s disease . The ability of these compounds to modulate protein interactions positions them as potential therapeutic agents in cancer treatment.

Vasorelaxant and Antiviral Activities

Additionally, studies have reported that 3,4-dihydro-2(1H)-pyridones demonstrate vasorelaxant effects and antiviral activity against HIV. These properties make them valuable candidates for further pharmacological development .

Chemical Biology Applications

Inhibition of Protein Aggregation

The structural characteristics of 2(1H)-pyridinone allow it to function as a building block in the synthesis of compounds that inhibit protein aggregation. This is particularly relevant in the context of neurodegenerative diseases where protein misfolding is a key factor . The synthesis of ring-fused 2-pyridones has shown promise in this area, with specific derivatives demonstrating the ability to inhibit amyloid fibril formation.

Biological Targeting

The biological targeting capabilities of these compounds extend beyond bacterial infections to include potential applications in treating conditions associated with protein aggregation and misfolding disorders. For example, modifications to the pyridinone structure can enhance binding affinity to specific proteins involved in such diseases .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2(1H)-pyridinone and its derivatives often involves various chemical reactions that yield high purity products. A notable method includes the reaction of hydroxylamine with substituted pyridines under mild conditions, resulting in good yields of the desired pyridinone derivatives .

Case Study: Synthesis Pathways

A detailed study on synthetic pathways reveals that employing different aminopyridines or imidazole can significantly enhance yields. For instance, using 2-aminopyridine yielded a product with a theoretical yield of approximately 49% under optimized conditions .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

15031-89-7 |

|---|---|

Molekularformel |

C8H11NO |

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

1,4,6-trimethylpyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |

InChI-Schlüssel |

OZILNWNVMNXBDY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C(=C1)C)C |

Kanonische SMILES |

CC1=CC(=O)N(C(=C1)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.